3,4-Dibromo-6-(trifluoromethyl)pyridazine
Description
Significance of Pyridazine (B1198779) Core in Contemporary Organic Synthesis
The pyridazine core is a privileged structure in modern organic and medicinal chemistry due to its distinct physicochemical properties. researchgate.netnih.gov As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, it is characterized by a π-deficient nature, which influences its reactivity and intermolecular interactions. researchgate.net This inherent electronic feature, combined with its capacity for hydrogen bonding and chelation, makes the pyridazine scaffold a valuable component in the design of new molecules. researchgate.netnih.gov
The applications of pyridazine derivatives are extensive and varied:
Pharmaceuticals: The pyridazine nucleus is a key component in a number of approved drugs and is actively explored for new therapeutic agents. wikipedia.orgnih.gov Derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.netrjptonline.org
Agrochemicals: Pyridazine-containing molecules are prominent in the agricultural sector, functioning as herbicides, fungicides, and insecticides. researchgate.netwikipedia.org Their high activity and often favorable environmental profiles make them attractive candidates for crop protection. researchgate.net
Materials Science: The unique electronic and physical properties of the pyridazine ring are utilized in the development of advanced materials, including supramolecular assemblies and functional polymers. researchgate.net
The versatility of the pyridazine core allows it to serve as a central scaffold that can be readily modified, enabling chemists to fine-tune the properties of the final molecule for specific applications.
Strategic Importance of Halogenation and Trifluoromethylation in Heterocyclic Scaffolds
The introduction of halogen atoms and trifluoromethyl (CF3) groups onto heterocyclic rings is a powerful and widely used strategy in modern chemical synthesis to modulate the properties of organic molecules. mt.commdpi.com
Halogenation , the process of incorporating one or more halogen atoms (F, Cl, Br, I) into a molecular structure, serves several critical functions:
Reactive Handles: Halogens, particularly bromine and iodine, are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the straightforward introduction of a wide variety of substituents, enabling the construction of complex molecular architectures. organic-chemistry.org
Modulation of Electronic Properties: The electronegativity of halogens can significantly alter the electron distribution within a molecule, impacting its reactivity, acidity/basicity, and interaction with biological targets.
Steric Control: The size of the halogen atom can be used to influence the conformation of a molecule and its binding to receptors or enzyme active sites.
Trifluoromethylation , the introduction of a -CF3 group, imparts a unique and often highly desirable set of properties: nih.gov
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes, a crucial factor in drug design.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism, thereby increasing the half-life of a drug.
Binding Interactions: The trifluoromethyl group can participate in unique non-covalent interactions, such as dipole-dipole and multipolar interactions, which can enhance binding affinity to biological targets.
The synergistic combination of halogens and trifluoromethyl groups on a pyridazine scaffold, as seen in 3,4-Dibromo-6-(trifluoromethyl)pyridazine, creates a highly versatile building block for chemical synthesis.
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues is primarily focused on leveraging its distinct chemical features for the synthesis of more complex, highly functionalized heterocyclic systems. The presence of two bromine atoms at different positions on the pyridazine ring, combined with the strong electron-withdrawing trifluoromethyl group, defines its reactivity and potential applications.
The primary research trajectory for this compound is its use as a polyfunctionalized synthetic intermediate. The two bromine atoms offer sites for selective and sequential functionalization. For instance, the differential reactivity of the bromine atoms could potentially be exploited in regioselective cross-coupling reactions, allowing for the stepwise introduction of different substituents. This approach enables the construction of diverse libraries of substituted 6-(trifluoromethyl)pyridazines for screening in drug discovery and agrochemical research. researchgate.netnih.gov
The development of synthetic methodologies that utilize such halogenated pyridazines is a key area of investigation. Research efforts are directed towards optimizing conditions for various transformations, including:
Palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution reactions.
Metal-halogen exchange reactions to generate organometallic intermediates.
By exploring these synthetic pathways, researchers aim to efficiently access novel pyridazine derivatives with tailored properties for a wide range of applications, from pharmaceuticals to materials science. The compound this compound represents a valuable platform for generating chemical diversity and exploring the structure-activity relationships of this important class of heterocyles.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHAURZCUNKMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073525-71-9 | |
| Record name | 3,4-dibromo-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Dibromo 6 Trifluoromethyl Pyridazine
Precursor Synthesis and Halogenation Strategies
This pathway involves the initial formation of a pyridazine (B1198779) ring, which is then subjected to sequential bromination and trifluoromethylation reactions, or vice versa. The order of these transformations is critical and depends on the directing effects of the substituents and the stability of the intermediates.
A common and effective strategy for introducing bromine atoms onto a pyridazine ring involves the conversion of pyridazinone or dihydroxypyridazine precursors. These oxygen-containing functional groups can be readily substituted with halogens using appropriate reagents. For instance, pyridazine-3,6-diol can be treated with phosphorus oxychloride to yield 3,6-dichloropyridazine (B152260). rjptonline.org A similar transformation using phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and bromine would yield the corresponding dibrominated pyridazines.
Another powerful method for creating brominated pyridazines is through cycloaddition reactions. A Lewis acid-mediated inverse electron demand Diels-Alder (IEDDA) reaction between a 3-monosubstituted s-tetrazine and silyl (B83357) enol ethers can produce functionalized pyridazines, including 3-bromo-pyridazines, with a high degree of regiocontrol. organic-chemistry.orgorganic-chemistry.org These brominated intermediates serve as versatile platforms for further functionalization, such as the introduction of the trifluoromethyl group.
| Starting Material | Reagent(s) | Product Type | Reaction Type |
|---|---|---|---|
| Pyridazinone / Dihydroxypyridazine | POBr₃ or PBr₅/Br₂ | Bromopyridazine | Halogenation/Substitution |
| 3-Bromo-s-tetrazine + Silyl enol ether | Boron Trifluoride (BF₃) | Substituted 3-Bromopyridazine | Inverse Electron Demand Diels-Alder |
The incorporation of a trifluoromethyl (CF₃) group is a key step in synthesizing the target molecule. This can be achieved either by direct C-H trifluoromethylation of a dibromopyridazine or, more commonly, through a cross-coupling reaction with a halogenated pyridazine.
A variety of reagents have been developed for introducing the CF₃ group onto aromatic and heteroaromatic rings. These can be broadly categorized as electrophilic, radical, and nucleophilic sources.
Electrophilic Reagents: Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)diarylsulfonium salts) deliver an electrophilic "CF₃⁺" equivalent. These reactions are often mediated by a catalyst.
Radical Precursors: Trifluoromethyl iodide (CF₃I) can generate trifluoromethyl radicals under photolytic or radical initiator conditions. The Langlois reagent (sodium triflinate, CF₃SO₂Na) is another common precursor for generating CF₃ radicals under oxidative conditions.
Nucleophilic Sources: Copper-based reagents, particularly the fluoroform-derived CuCF₃, are highly effective for the trifluoromethylation of aryl and heteroaryl halides. organic-chemistry.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.org
| Reagent Class | Example Reagent | Typical Substrate | General Conditions |
|---|---|---|---|
| Electrophilic | Togni's Reagent II | Arenes, Heteroarenes (C-H) | Metal catalyst (e.g., Cu, Pd), acid |
| Radical | CF₃SO₂Na (Langlois' Reagent) | Arenes, Heteroarenes (C-H) | Oxidant (e.g., t-BuOOH) |
| Nucleophilic | CuCF₃ (from Fluoroform) | Aryl/Heteroaryl Halides (I, Br) | Ligandless or with ligand, mild temp |
Achieving the correct placement of the trifluoromethyl group at the C6 position is crucial. Direct C-H trifluoromethylation on a 3,4-dibromopyridazine (B14296220) would be expected to occur at one of the two available C-H bonds (C5 or C6). The inherent electronic properties of the dibrominated pyridazine ring would dictate the regiochemical outcome.
A more controlled and highly regioselective method involves the trifluoromethylation of a tri-substituted precursor, such as 3,4,6-tribromopyridazine. The bromine atom at the C6 position could be selectively replaced with a CF₃ group via a copper-catalyzed cross-coupling reaction, leveraging the differential reactivity of the halogen atoms on the pyridazine ring. organic-chemistry.org Alternatively, constructing a 6-bromo- or 6-iodopyridazine intermediate first, followed by trifluoromethylation and subsequent dibromination at the 3 and 4 positions, provides another strategic route. The use of trifluoromethyl copper species for substitution reactions with bromo- and iodopyridines is a well-established method for preparing trifluoromethylpyridine derivatives and is applicable to pyridazine systems. nih.gov
Introduction of Trifluoromethyl Group into Pyridazine Ring Systems
Direct Synthesis Routes to 3,4-Dibromo-6-(trifluoromethyl)pyridazine
This approach focuses on constructing the pyridazine ring from acyclic precursors that already contain the trifluoromethyl group and bromine atoms, or functional groups that can be easily converted to them.
The most classical method for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.org To form the target molecule directly, this would necessitate a highly specialized 1,4-dicarbonyl precursor containing both a trifluoromethyl group and two bromine atoms at the appropriate positions.
A more versatile and modern approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient diene (like a 1,2,4,5-tetrazine) and an electron-rich dienophile (like an alkyne or enol ether). nih.gov This strategy offers excellent control over substitution patterns. For the synthesis of this compound, one could envision a reaction between a dibrominated 1,2,4,5-tetrazine (B1199680) and a trifluoromethyl-substituted alkyne. The subsequent cycloaddition and retro-Diels-Alder (dinitrogen extrusion) would yield the desired pyridazine core. This method is noted for its feasibility and versatility in creating functionalized pyridazines. nih.govfigshare.com Research has demonstrated the synthesis of 3-bromo-pyridazines from 3-bromotetrazine, illustrating the power of this methodology for creating halogenated pyridazine systems. organic-chemistry.org
Another innovative cyclization involves the base-promoted annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester, which has been shown to produce highly functionalized 4-trifluoromethyl pyridazines without the need for metal catalysts. rsc.org Adapting such a strategy could provide a novel entry to the target scaffold.
| Reaction Type | Key Precursors | Description |
|---|---|---|
| Condensation | 1,4-Dicarbonyl compound + Hydrazine | Classic ring formation, requires a highly substituted dicarbonyl. |
| Inverse Electron Demand Diels-Alder | 1,2,4,5-Tetrazine + Alkyne/Enol Ether | Versatile and regioselective method for building substituted pyridazine rings. nih.gov |
| Annulation | Pyridinium ylide + Trifluoroacetyl diazoester | A modern, metal-free approach to forming trifluoromethylated pyridazines. rsc.org |
Catalytic Approaches in Synthesis
Catalytic methods can offer milder reaction conditions and improved selectivity in the synthesis of functionalized pyridazines.
Transition Metal-Catalyzed Coupling Reactions for Pyridazine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridazines. While not directly applicable for the introduction of bromine atoms in this specific synthetic sequence, they are relevant for creating a diverse range of substituted pyridazines. For instance, if one of the chlorine atoms in the starting 3,6-dichloropyridazine were to be replaced with a group amenable to cross-coupling (e.g., a boronic acid or a stannane), subsequent Suzuki or Stille coupling reactions could be employed.
In the context of synthesizing the target molecule, a hypothetical catalytic approach could involve a C-H activation/halogenation strategy.
Regioselective Functionalization via C-H Activation
Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. Transition metal-catalyzed C-H bromination has been reported for various aromatic systems. researchgate.net A ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been demonstrated, showcasing the potential for regioselective halogenation. researchgate.net While specific examples for the 3,4-dibromination of a 6-(trifluoromethyl)pyridazine via C-H activation are not readily found, this approach remains a viable area for research and development. The directing effects of the nitrogen atoms in the pyridazine ring and the trifluoromethyl group would play a critical role in determining the regioselectivity of such a reaction.
The following table summarizes potential catalytic systems for C-H bromination:
| Catalyst System | Directing Group | Position Selectivity | Reference |
| [{Ru(p-cymene)Cl₂}₂] / TBATB | Pyridyl | meta | researchgate.net |
TBATB: Tetrabutylammonium tribromide
Base-Catalyzed Isomerization and Substitution
Base-catalyzed reactions can play a role in pyridazine chemistry, though their application to the synthesis of this compound is not explicitly documented. In some heterocyclic systems, base-catalyzed isomerization can be used to convert a less stable isomer to a more stable one. It is conceivable that if a mixture of dibromo-isomers were formed during the synthesis, a base-catalyzed equilibration could potentially enrich the desired 3,4-dibromo product. However, the stability of the various isomers would need to be considered.
Base-catalyzed nucleophilic aromatic substitution (SNAr) is a common reaction for halogenated pyridazines. However, in the context of this synthesis, it would be more relevant for the initial trifluoromethylation step rather than the bromination steps.
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the final product and intermediates are critical steps in the synthesis. Given the likely solid nature and potential for polymorphism of polyhalogenated heterocyclic compounds, a combination of techniques would be necessary to obtain a pure sample of this compound.
Initial Work-up: The reaction mixture would typically undergo an aqueous work-up to remove inorganic salts and water-soluble impurities. This would involve partitioning the product between an organic solvent (e.g., dichloromethane, ethyl acetate) and water.
Chromatography: Column chromatography is a standard and essential technique for separating the desired product from unreacted starting materials, by-products, and isomeric impurities. The choice of stationary phase (typically silica (B1680970) gel) and eluent system would be determined empirically through techniques like thin-layer chromatography (TLC). The polarity of the eluent would be adjusted to achieve optimal separation.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent or solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for the formation of a crystalline solid upon cooling, leaving impurities behind in the mother liquor.
Characterization: The purity and identity of the isolated this compound would be confirmed using a variety of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the structure and the positions of the substituents.
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of two bromine atoms.
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
The following table summarizes the key purification and analytical techniques:
| Technique | Purpose |
| Aqueous Work-up | Removal of inorganic salts and water-soluble impurities. |
| Column Chromatography | Separation of the product from starting materials and by-products. |
| Recrystallization | Final purification of the solid product. |
| NMR Spectroscopy | Structural elucidation and confirmation. |
| Mass Spectrometry | Molecular weight determination and isotopic analysis. |
| Melting Point | Assessment of purity. |
Chemical Transformations and Reactivity of 3,4 Dibromo 6 Trifluoromethyl Pyridazine
Reactivity of Bromine Substituents
The two bromine atoms at the C3 and C4 positions are the primary sites for synthetic modification. Their reactivity is influenced by the electronic environment of the pyridazine (B1198779) ring, leading to possibilities for selective and sequential functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 3,4-Dibromo-6-(trifluoromethyl)pyridazine core is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the trifluoromethyl group. youtube.com This activation facilitates the displacement of one or both bromide ions by a variety of nucleophiles.
In principle, the regioselectivity of a mono-substitution reaction is dictated by the relative activation of the C3 and C4 positions. The C4 position is para to one of the ring nitrogens and ortho to the trifluoromethyl group, while the C3 position is meta to these activating features. Typically, positions ortho and para to heteroatoms or electron-withdrawing groups are more electrophilic and thus more reactive towards nucleophiles. youtube.commdpi.com Consequently, the bromine atom at the C4 position is predicted to be the more kinetically favored site for an initial SNAr reaction. This allows for the selective introduction of a single nucleophile at this position, leaving the C3-bromine available for subsequent transformations. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a discrete Meisenheimer complex, though some reactions on highly activated systems may proceed through a concerted mechanism. nih.govsemanticscholar.org
Common nucleophiles used in SNAr reactions on halogenated heterocycles include alkoxides, thiolates, and amines. mdpi.com
Cross-Coupling Reactions at Bromine Centers
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to dihaloheterocycles like this compound. libretexts.orgyoutube.comsigmaaldrich.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. A key challenge and synthetic opportunity in dihalo systems is controlling the site-selectivity of the reaction. nih.gov Selectivity can often be achieved by tuning the catalyst, ligands, and reaction conditions, or through the inherent electronic differences between the two halogenated positions. rsc.orgnsf.govwhiterose.ac.uk
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. nih.govnih.govmdpi.com For this compound, this reaction can be used to introduce one or two new aryl or heteroaryl substituents.
By controlling the stoichiometry of the boronic acid, it is often possible to achieve selective mono-arylation. The first coupling is expected to occur preferentially at the more reactive C4 position due to electronic and steric factors. A subsequent coupling reaction can then be performed to functionalize the C3 position, potentially with a different boronic acid, to generate unsymmetrical products. Typical conditions involve a palladium(0) catalyst such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃, K₃PO₄), and a solvent system like toluene (B28343) or dioxane, often with water. nih.govbeilstein-journals.orgresearchgate.netrsc.org
| Entry | Boronic Acid/Ester | Catalyst / Base / Solvent | Expected Product(s) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | Mono- and/or diphenyl-substituted pyridazine |
| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ / DME | Mono- and/or dithienyl-substituted pyridazine |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ / Dioxane | Mono- and/or di(methoxyphenyl)-substituted pyridazine |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos / K₃PO₄ / Toluene/H₂O | Mono- and/or dipyridyl-substituted pyridazine |
This table presents illustrative examples of typical Suzuki-Miyaura reaction conditions applied to dihaloheterocycles. Specific yields and regioselectivity for this compound would require experimental determination.
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. beilstein-journals.orgnih.gov
Similar to the Suzuki coupling, the Sonogashira reaction can be controlled to yield either mono- or di-alkynylated pyridazine products. Selective mono-alkynylation at the more reactive C4 position can be achieved by using one equivalent of the terminal alkyne. Subsequent reaction with a different alkyne can lead to the synthesis of unsymmetrical di-alkynes. The reaction tolerates a wide range of functional groups on the alkyne partner. soton.ac.uknih.gov
| Entry | Alkyne | Catalyst System / Base / Solvent | Expected Product(s) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / Toluene | Mono- and/or di(phenylethynyl)-substituted pyridazine |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / TEA / THF | Mono- and/or di(trimethylsilylethynyl)-substituted pyridazine |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₃N / Toluene | Mono- and/or di(hexynyl)-substituted pyridazine |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI / Diisopropylamine / DMF | Mono- and/or di(hydroxypropynyl)-substituted pyridazine |
This table presents illustrative examples of typical Sonogashira reaction conditions applied to dihaloheterocycles. Specific yields and regioselectivity for this compound would require experimental determination.
The bromine substituents on the pyridazine ring are amenable to a variety of other palladium-catalyzed transformations beyond Suzuki and Sonogashira couplings. These methods further expand the synthetic utility of the scaffold.
Buchwald-Hartwig Amination: This reaction allows for the formation of C–N bonds, coupling the aryl bromide with primary or secondary amines. libretexts.orgnih.gov It provides a direct route to amino-substituted pyridazines, which are valuable intermediates in medicinal chemistry.
Stille Coupling: The Stille reaction couples the substrate with organostannane reagents to form new C–C bonds. It is known for its tolerance of a wide variety of functional groups. libretexts.org
Heck Reaction: This reaction forms a C–C bond between the aryl bromide and an alkene, offering a pathway to vinyl-substituted pyridazines. sigmaaldrich.com
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is characterized by its high stability and is generally unreactive under the conditions used for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. mdpi.com Its primary role in the chemical transformations of this compound is electronic. As a powerful electron-withdrawing group, it significantly lowers the electron density of the pyridazine ring, thereby:
Activating the C-Br bonds towards oxidative addition in palladium-catalyzed cycles.
Increasing the electrophilicity of the ring carbons, making them more susceptible to attack in SNAr reactions.
Influencing the regioselectivity of substitution reactions.
While methods for the direct C–H trifluoromethylation of pyridine (B92270) rings exist, transformations of a pre-existing CF₃ group on such a heterocycle are not common and typically require harsh conditions that would not be compatible with the C-Br bonds. chemrxiv.orgelsevierpure.comresearchgate.netresearchgate.net Therefore, in the context of the reactions described, the trifluoromethyl group primarily serves as a stable, activating, and directing group rather than a reactive handle.
Electrophilic and Nucleophilic Character Influences
The pyridazine ring system is classified as an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This inherent electron deficiency is significantly amplified in this compound by the cumulative inductive effects of two bromine atoms and a powerful trifluoromethyl (-CF3) group. nih.gov Consequently, the carbon atoms of the ring are highly electron-poor, making the molecule an excellent electrophile.
This pronounced electrophilic character dictates its primary mode of reactivity: nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org Unlike electron-rich aromatic systems that readily undergo electrophilic substitution, this compound is highly activated towards attack by nucleophiles. The electron-withdrawing groups, particularly the -CF3 group, are crucial for stabilizing the negative charge that develops in the intermediate of an SNAr reaction, thereby lowering the activation energy for the substitution process. masterorganicchemistry.comlibretexts.org
Stability and Potential for Further Functionalization
The this compound molecule possesses considerable stability, a common feature of aromatic heterocyclic systems. The inclusion of a trifluoromethyl group often enhances the thermal and metabolic stability of organic molecules. The primary value of this compound in synthetic chemistry lies in its potential for selective, stepwise functionalization.
The two bromine atoms at the C3 and C4 positions are not electronically equivalent, which allows for regioselective reactions. The C4 position is generally more activated towards nucleophilic attack than the C3 position due to the combined electron-withdrawing influence of the adjacent nitrogen atom (N1) and the para-positioned trifluoromethyl group. This differential reactivity enables the selective monosubstitution at the C4 position under carefully controlled conditions, leaving the C3 bromine available for a subsequent, different transformation. This stepwise approach allows for the synthesis of polysubstituted pyridazines with precise control over the substitution pattern. nih.govmdpi.com
Reactivity of Pyridazine Ring System
The functionalization of this compound primarily involves the displacement of its bromine substituents, which serve as versatile synthetic handles.
Functionalization of Peripheral Positions
The bromine atoms on the pyridazine ring are excellent leaving groups for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A wide variety of nucleophiles can displace the bromine atoms. Softer nucleophiles such as amines, thiols, and alkoxides readily react, typically targeting the more electrophilic C4 position first. Harsher reaction conditions may be required to substitute the second bromine at C3. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are ideal sites for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. Standard cross-coupling protocols, such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) reactions, can be employed to introduce a diverse array of substituents. acs.orgresearchgate.netacs.org The ability to perform these reactions sequentially by exploiting the differential reactivity of the C3 and C4 positions further enhances the synthetic utility of the molecule. nsf.gov
| Reaction Type | Reagent | Typical Catalyst/Conditions | Product Type |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Aryl-substituted pyridazine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyridazine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Amino-substituted pyridazine |
| Nucleophilic Substitution | R-NH₂, R-OH, R-SH | Base (e.g., K₂CO₃), DMF | Amino-, alkoxy-, or thio-pyridazine |
This table represents typical transformations applicable to brominated pyridazines based on established chemical principles.
Radical Functionalization
While the electron-deficient nature of the ring makes it a poor substrate for classical electrophilic radical additions like the Minisci reaction, radical pathways can still be accessed. Heteroaryl radicals can be generated from the corresponding halides via single-electron reduction, often facilitated by photoredox catalysis. Such a pyridazinyl radical intermediate could then participate in coupling reactions. Furthermore, radical-mediated C-H functionalization has been demonstrated on related systems like 3,6-dichloropyridazine (B152260), suggesting that if substituents with available C-H bonds were introduced onto the ring, they could be targeted for further radical-based transformations. nih.govresearchgate.net
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the mechanisms of the key reactions is crucial for predicting reactivity and controlling product selectivity.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orguomustansiriyah.edu.iq
Addition: A nucleophile attacks one of the bromine-bearing carbon atoms (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized onto the electronegative nitrogen atoms of the pyridazine ring and is further stabilized by the powerful electron-withdrawing trifluoromethyl group. This stabilization is a key factor in facilitating the reaction.
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. masterorganicchemistry.com
Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction serves as a representative example of the mechanism for palladium-catalyzed cross-couplings. The process occurs through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Oxidative Addition: A catalytically active Pd(0) species inserts into the C-Br bond of the pyridazine, forming an organopalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
This catalytic cycle allows for the efficient formation of new bonds under relatively mild conditions. uwindsor.ca
Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic and crystallographic information for the specific chemical compound This compound is not publicly available. As a result, the generation of an in-depth article focusing on its advanced characterization methodologies is not possible at this time.
The requested article structure, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy, requires specific data points such as chemical shifts (¹H, ¹³C, ¹⁹F NMR), coupling constants, and infrared absorption frequencies (FT-IR). This information is typically generated through experimental analysis of a synthesized and purified sample of the compound.
General principles of these analytical techniques can be described, but applying them specifically to "this compound" without actual experimental data would be speculative and would not meet the required standards of scientific accuracy.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to produce the data required for the requested article.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy for Functional Group Analysis
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, polymorphism, and crystallinity of a sample. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational frequencies of the molecule's functional groups.
For 3,4-Dibromo-6-(trifluoromethyl)pyridazine, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent parts. The pyridazine (B1198779) ring itself has a set of fundamental vibrations that would be perturbed by the substituents. The presence of heavy bromine atoms and the strongly electron-withdrawing trifluoromethyl group would induce significant shifts in the positions and intensities of these bands compared to unsubstituted pyridazine.
Key expected vibrational modes for this compound are detailed in the table below. The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum. The trifluoromethyl group (CF3) has several characteristic vibrational modes, including symmetric and asymmetric stretching and deformation modes, which are usually strong and clearly identifiable. The pyridazine ring vibrations would include ring stretching and deformation modes.
| Functional Group | Expected Raman Shift (cm⁻¹) (Approximate) | Vibrational Mode |
| C-Br | 200 - 400 | Stretching |
| CF₃ | 1100 - 1300 | Symmetric and Asymmetric Stretching |
| CF₃ | 600 - 800 | Deformation (Scissoring, Rocking) |
| Pyridazine Ring | 1300 - 1600 | Ring Stretching |
| Pyridazine Ring | 800 - 1200 | Ring Breathing and C-H in-plane bending |
Note: The exact positions of the Raman bands are dependent on the molecular environment and physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns upon ionization. For this compound, electron impact (EI) ionization would likely be used, which would generate a molecular ion and a series of fragment ions.
The mass spectrum of this compound would be characterized by a distinct isotopic pattern for the molecular ion due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This would result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
Fragmentation would likely proceed through the loss of bromine atoms, the trifluoromethyl group, and potentially through the cleavage of the pyridazine ring. The fragmentation of pyridazine derivatives often involves the loss of N₂. The analysis of these fragmentation pathways provides a "fingerprint" that can confirm the compound's identity. scilit.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₅HBr₂F₃N₂), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of a newly synthesized compound.
| Ion Type | Expected High-Resolution Mass (m/z) | Elemental Composition |
| Molecular Ion [M]⁺ | Calculated based on exact isotopic masses | C₅HBr₂F₃N₂ |
| Fragment Ion [M-Br]⁺ | Calculated based on exact isotopic masses | C₅HF₃N₂Br |
| Fragment Ion [M-CF₃]⁺ | Calculated based on exact isotopic masses | C₄HBr₂N₂ |
Note: The table presents the types of data that would be obtained. Exact m/z values require calculation based on the most abundant isotopes.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material.
Single Crystal X-ray Diffraction
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most precise and unambiguous structural information. The data obtained would allow for the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell. This would confirm the connectivity of the atoms and provide detailed geometric parameters, such as the planarity of the pyridazine ring and the orientation of the substituents. Analysis of related pyridazine derivatives by single-crystal XRD has provided valuable insights into their molecular conformations and packing in the solid state. nih.govnih.govgrowingscience.com
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. While not providing the same level of detail as single-crystal XRD, PXRD is a powerful tool for phase identification, purity assessment, and for studying polymorphism. The PXRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles, the positions and intensities of which are determined by the crystal structure.
Other Spectroscopic and Analytical Techniques
In addition to the aforementioned techniques, a complete characterization of this compound would typically involve other spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹⁵N) would be crucial for elucidating the molecular structure in solution. Infrared (IR) spectroscopy would provide complementary information to Raman spectroscopy regarding the molecular vibrations. Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the compound's empirical formula.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy4.5.2. Elemental Analysis
Further research in specialized chemical databases or experimental investigation would be required to obtain the necessary data for these characterization methodologies for this compound.
Applications of 3,4 Dibromo 6 Trifluoromethyl Pyridazine As a Chemical Building Block and Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The presence of multiple reactive sites on the 3,4-Dibromo-6-(trifluoromethyl)pyridazine scaffold makes it an ideal starting material for constructing more complex, multi-ring heterocyclic systems. The bromine atoms can be selectively functionalized, often through cross-coupling reactions, while the nitrogen atoms of the pyridazine (B1198779) ring can influence the molecule's reactivity and direct cyclization pathways.
The pyridazine ring is a core component of numerous biologically active compounds and functional materials. thaiscience.infochula.ac.th The ability to use intermediates like this compound to build fused ring systems—where one or more rings share bonds with the pyridazine core—is a significant strategy in medicinal and materials chemistry. mdpi.comdntb.gov.uaresearchgate.net Synthetic routes often involve the sequential substitution of the bromine atoms followed by intramolecular cyclization to form bicyclic or polycyclic structures.
For instance, pyridazine derivatives are used to synthesize fused systems such as pyrazolo[3,4-c]pyridazines and pyridazino[3,4-b] researchgate.netnih.govthiazines. thaiscience.infonih.gov These synthetic strategies typically involve reacting a di-halogenated pyridazine with bifunctional nucleophiles, leading to the formation of a new ring fused to the pyridazine core. The trifluoromethyl group on the starting material can significantly influence the electronic properties and biological activity of the final fused product.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridazine Precursors
| Fused System Class | Synthetic Strategy Example | Potential Application |
|---|---|---|
| Pyrazolo[3,4-c]pyridazines | Reaction of a pyridazinone intermediate with hydrazine (B178648) hydrate (B1144303) to form a fused pyrazole (B372694) ring. thaiscience.infochula.ac.th | Antimicrobial Agents |
| Pyridazino[3,4-b] researchgate.netnih.govthiazines | Reaction of a substituted pyridazine with chloroacetic acid followed by cyclization. nih.gov | Antiviral Agents (e.g., against Hepatitis A) |
| Pyrido[3,4-c]pyridazines | Condensation of pyridazine derivatives with reagents like dimethylformamide dimethylacetal (DMFDMA) followed by cyclization. mdpi.comresearchgate.net | Kinase Inhibitors, GABAa Receptor Modulators dntb.gov.ua |
This table illustrates general synthetic strategies for fused pyridazines; specific pathways for this compound would depend on its differential reactivity.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgmdpi.com Halogenated heterocyclic compounds like this compound are excellent scaffolds for designing MCRs. The two bromine atoms can participate in sequential or one-pot cross-coupling reactions with different partners.
For example, a microwave-assisted, one-pot MCR has been developed for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. beilstein-journals.orgnih.govresearchgate.net This type of reaction often involves a Sonogashira cross-coupling, demonstrating how a halogenated, trifluoromethyl-containing heterocycle can serve as the central scaffold onto which other components are assembled. The unique reactivity of the C-Br bonds in this compound allows for programmed, regioselective functionalization in such complex transformations.
Contributions to Fluorinated Organic Chemistry
The introduction of fluorine or trifluoromethyl (-CF3) groups into organic molecules is a critical strategy in drug discovery and materials science, as it can enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.org this compound serves as a valuable building block for introducing the trifluoromethyl-pyridazine moiety into larger, more complex fluorinated compounds.
The synthesis of fluorinated heterocycles is an area of intense research. beilstein-journals.org The subject compound can be used in reactions where the dibromo-pyridazine core is the platform, and the -CF3 group is carried through the synthetic sequence to impart its beneficial properties to the final product. Abnormal reactions in trifluoromethylation have been noted, highlighting the complex reactivity that can be harnessed in fluorinated chemistry. rsc.org The presence of the -CF3 group also electronically activates the pyridazine ring, influencing the regioselectivity of nucleophilic substitution and cross-coupling reactions at the C-Br positions.
Advanced Materials Science Applications (e.g., Corrosion Inhibition)
Pyridazine derivatives have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netjocpr.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that blocks the active sites for corrosion. jocpr.comnih.gov This adsorption is facilitated by the presence of heteroatoms (like the nitrogen atoms in the pyridazine ring) with lone pairs of electrons and the presence of π-electrons in the aromatic system, which can coordinate with the vacant d-orbitals of the metal. jocpr.com
While studies may not have focused specifically on this compound, the general class of pyridazine compounds shows significant promise. Research has demonstrated that pyridazine derivatives can achieve inhibition efficiencies of up to 98%. researchgate.net The mode of action is often described as mixed-type inhibition, affecting both anodic and cathodic processes of corrosion. researchgate.net The adsorption process frequently follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netnih.gov The presence of halogens (bromine) and the trifluoromethyl group in the target molecule could further enhance its adsorption properties and effectiveness as a corrosion inhibitor due to their high electronegativity and potential for forming strong interactions with the metal surface.
Table 2: Performance of Pyridazine Derivatives as Corrosion Inhibitors for Mild Steel
| Pyridazine Derivative Example | Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 1 M HCl | 98 | Langmuir |
| 5-benzyl-6-methyl pyridazine-3-thione (BMPT) | Acidic | High (Theoretical Study) | N/A |
| 5-benzyl-6-methyl pyridazine-3-one (BMPO) | Acidic | High (Theoretical Study) | N/A |
This table summarizes findings on related pyridazine compounds, suggesting the potential of this compound in this application.
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The distinct electronic environment of the two bromine atoms in this compound makes it an excellent substrate for developing and studying selective synthetic methodologies. The -CF3 group is strongly electron-withdrawing, which deactivates the pyridazine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This electronic effect is transmitted differently to the C-3 and C-4 positions, potentially allowing for regioselective reactions.
Modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for functionalizing halogenated pyridazines. organic-chemistry.org The differential reactivity of the C-Br bonds could be exploited to perform sequential cross-couplings, introducing different substituents at the 3- and 4-positions in a controlled manner. A Lewis acid-mediated inverse electron-demand Diels-Alder reaction is another advanced method used for synthesizing functionalized pyridazines, showcasing the ongoing innovation in this area. organic-chemistry.orgorganic-chemistry.org Research on this compound could therefore contribute to establishing new rules for regioselectivity and developing more sophisticated, one-pot functionalization procedures for complex heterocyclic systems.
Potential in Agrochemical Intermediate Synthesis
The pyridazine core is a known "pharmacophore" in the agrochemical industry, and trifluoromethyl-substituted heterocycles are prevalent in modern pesticides and herbicides. nih.govnih.gov For example, 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been developed as a series of compounds with potent bleaching and herbicidal activities. nih.gov These compounds often work by inhibiting crucial biological pathways in weeds, such as the enzyme acetolactate synthase (ALS). nih.gov
Given these precedents, this compound is a highly valuable intermediate for the synthesis of new agrochemical candidates. The two bromine atoms serve as handles for introducing other functional groups through cross-coupling reactions to build a diverse library of potential herbicides or fungicides. The combination of the pyridazine ring (a known bioactive scaffold) and the trifluoromethyl group (for enhanced efficacy and stability) makes this compound a strategic starting material for discovering next-generation crop protection agents. researchgate.net
Conclusion and Future Research Directions
Summary of Current Understanding
3,4-Dibromo-6-(trifluoromethyl)pyridazine is a halogenated and trifluoromethylated pyridazine (B1198779) derivative. While it is commercially available, indicating its utility in certain chemical syntheses, there is a notable scarcity of dedicated scientific literature on its specific properties and applications. The core structure, a pyridazine ring, is a significant pharmacophore in medicinal chemistry, known for a wide range of biological activities. nih.govnih.govresearchgate.net The presence of two bromine atoms and a trifluoromethyl group is expected to significantly influence its chemical reactivity and physical properties. The trifluoromethyl group, in particular, is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules. researchgate.netresearchgate.net
The bromine atoms at the 3 and 4 positions are anticipated to be susceptible to nucleophilic substitution, offering a versatile handle for further functionalization. wur.nldur.ac.uk This makes the compound a potentially valuable building block in the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group and the pyridazine nitrogens likely enhances the reactivity of the C-Br bonds towards nucleophiles. nih.gov
Spectroscopic characterization of similar pyridazine derivatives has been extensively reported, providing a solid framework for the analysis of this specific compound. researchgate.netnih.govresearchgate.net Techniques such as 1H, 13C, and 15N NMR spectroscopy, alongside mass spectrometry and IR spectroscopy, would be crucial for its structural elucidation. mdpi.comrdd.edu.iqyoutube.com
The table below summarizes the key known and inferred properties of this compound.
| Property | Data | Source |
| Molecular Formula | C₅HBr₂F₃N₂ | Vendor Data |
| Molecular Weight | 305.88 g/mol | Vendor Data |
| CAS Number | 1073525-71-9 | Vendor Data |
| Physical State | Likely solid | Inferred |
| Solubility | Likely soluble in organic solvents | Inferred |
| Reactivity | Susceptible to nucleophilic substitution | wur.nldur.ac.uk |
Unexplored Synthetic Avenues
The lack of published synthetic routes for this compound presents a significant opportunity for research. General methods for the synthesis of dihalogenated pyridazines could be adapted. researchgate.net For instance, a plausible route could involve the construction of a 6-(trifluoromethyl)pyridazine ring followed by selective bromination.
Potential synthetic strategies could include:
Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions are a powerful tool for constructing the pyridazine core. organic-chemistry.org
Cyclocondensation Reactions: The reaction of 1,2-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic method for pyridazine synthesis. liberty.edu
Halogenation of Pyridazine Precursors: Direct bromination of a suitable 6-(trifluoromethyl)pyridazine precursor could be explored, although regioselectivity might be a challenge.
Furthermore, the development of novel, efficient, and environmentally friendly synthetic methods for this and related compounds is a promising area of research. This could involve the use of modern synthetic techniques such as flow chemistry, photocatalysis, or electrochemistry. numberanalytics.com
Advancements in Characterization Techniques
A thorough characterization of this compound is essential for understanding its properties and potential applications. While standard techniques like NMR, IR, and mass spectrometry are fundamental, more advanced methods could provide deeper insights.
X-Ray Crystallography: Obtaining a single crystal structure would provide definitive information on its three-dimensional structure, bond lengths, and angles, which is crucial for understanding its reactivity and interactions with biological targets. numberanalytics.com
2D NMR Techniques: Advanced 2D NMR experiments, such as HMBC and HSQC, would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. nih.gov
Computational Spectroscopy: The use of computational methods, such as Density Functional Theory (DFT), to predict NMR spectra and other properties can aid in the interpretation of experimental data. iiste.orgmdpi.comresearchgate.net
The table below outlines potential characterization techniques and the information they could provide.
| Technique | Information Provided |
| 1H, 13C, 19F NMR | Structural elucidation and confirmation of functional groups. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identification of characteristic functional group vibrations. |
| X-Ray Crystallography | Definitive 3D molecular structure. |
| UV-Vis Spectroscopy | Information on electronic transitions. |
Future Computational Research Opportunities
Computational chemistry offers a powerful tool to investigate the properties of this compound in the absence of extensive experimental data.
DFT Calculations: DFT can be used to calculate a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), dipole moment, and electrostatic potential. iiste.orgmdpi.comresearchgate.netutq.edu.iqmorressier.com This information can provide insights into the molecule's reactivity and potential interaction sites.
Reaction Mechanism Studies: Computational modeling can be used to explore the mechanisms of potential reactions, such as nucleophilic aromatic substitution, and to predict the regioselectivity of these reactions. wuxiapptec.com
Virtual Screening: If the compound is to be explored for medicinal chemistry applications, its structure can be used in virtual screening campaigns to identify potential biological targets.
Emerging Applications in Specialized Chemical Fields
The unique combination of a pyridazine core, bromine atoms, and a trifluoromethyl group suggests potential applications in several specialized fields.
Medicinal Chemistry: As a functionalized pyridazine, it could serve as a scaffold for the synthesis of novel bioactive molecules. nih.govscirp.orgresearchgate.net The trifluoromethyl group is a common feature in many modern pharmaceuticals. nih.gov
Agrochemicals: Fluorinated heterocyclic compounds are prevalent in the agrochemical industry. ccspublishing.org.cnnih.govnumberanalytics.comwesleyan.edu This compound could be a precursor for new herbicides, fungicides, or insecticides.
Materials Science: The electronic properties of pyridazine derivatives make them of interest in the development of organic electronic materials. morressier.comlifechemicals.com Further functionalization could lead to materials with interesting optical or electronic properties.
The exploration of these potential applications is a fertile ground for future research, contingent on a more thorough understanding of the compound's fundamental chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction conditions for 3,4-Dibromo-6-(trifluoromethyl)pyridazine?
- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the pyridazine core. For example:
Bromination : Controlled bromination at the 3- and 4-positions using reagents like PBr₃ or NBS under inert atmospheres.
Trifluoromethylation : Introduce the CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethylboronic acid derivatives.
Reaction conditions (temperature, pH, solvent polarity) must be optimized to avoid side reactions like over-halogenation. Monitoring via TLC and structural confirmation via ¹H/¹³C NMR and HRMS are critical .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Chromatography : TLC and HPLC for purity assessment.
- Spectroscopy : ¹⁹F NMR to confirm CF₃ incorporation; X-ray crystallography for absolute stereochemistry (if applicable).
- Mass Spectrometry : HRMS or ESI-MS for molecular weight validation.
Cross-referencing data from multiple techniques minimizes structural misassignment .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a 2³ factorial design to test variables like temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Identify interactions between variables and maximize yield. For instance, higher temperatures may accelerate CF₃ coupling but increase decomposition risk.
Statistical software (e.g., Minitab, JMP) aids in modeling and reducing experimental runs by 50–70% .
Q. What computational strategies predict regioselectivity in bromination/trifluoromethylation reactions of pyridazine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates transition states and electron density maps to predict bromine/CF₃ addition sites.
- Reaction Path Search : Tools like GRRM or AFIR simulate pathways to identify kinetic vs. thermodynamic control.
Computational insights guide experimental prioritization, reducing trial-and-error .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar pyridazine derivatives?
- Methodological Answer :
- Comparative Analysis : Use reference compounds (e.g., 3-Chloro-4,6-dimethylpyridazine ) to benchmark NMR shifts.
- DEPT and 2D NMR : Differentiate overlapping signals (e.g., aromatic protons) via COSY and HSQC.
- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers or misassignments .
Q. What methodologies enable the study of this compound’s reactivity in complex matrices (e.g., biological systems)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
